molecular formula C6H7ClFNO B1393483 3-Fluoro-2-methoxypyridine hydrochloride CAS No. 1150163-74-8

3-Fluoro-2-methoxypyridine hydrochloride

Cat. No. B1393483
M. Wt: 163.58 g/mol
InChI Key: WGZVIKBJRSRRCY-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxypyridine hydrochloride (FMH) is a synthetic compound of the pyridine family . It is used in a variety of scientific research applications. The compound is a white crystalline solid.


Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-methoxypyridine hydrochloride is C6H7ClFNO . The InChI representation of the molecule is InChI=1S/C6H6FNO.ClH/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H .


Physical And Chemical Properties Analysis

3-Fluoro-2-methoxypyridine hydrochloride is a white to off-white crystalline powder. It has a molecular weight of 163.58 g/mol . The compound is sparingly soluble in water and ethanol but soluble in acetone and methanol. The melting point of this compound is reported to be between 128-130°C and 217-222 °C.

Scientific Research Applications

2. Drug Synthesis

  • Summary of the application : 3-Fluoro-2-methoxypyridine hydrochloride plays a role in the synthesis of pyridine nucleosides related to 5-fluorocytosine.
  • Methods of application : It is used in the dealkylation process to produce 4-amino-5-fluoro-2-pyridone, which is further processed to create various nucleosides like 5-fluoro-3-deazacytidine and 5-fluoro-2′-deoxy-3-deazacytidine.
  • Results or outcomes : These compounds are significant due to their potential applications in medicinal chemistry and drug development.

3. Organic Chemistry Investigations

  • Summary of the application : The 3-Fluoro-2-methoxypyridine hydrochloride compound exhibits diverse applications, including organic chemistry investigations.

4. Synthesis of Fluorinated Pyridines

  • Summary of the application : 3-Fluoro-2-methoxypyridine hydrochloride can be used in the synthesis of fluorinated pyridines .

5. Proteomics Research

  • Summary of the application : 3-Fluoro-2-methoxypyridine hydrochloride is used in proteomics research .

6. Agricultural Applications

  • Summary of the application : In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .

7. Biochemical Research

  • Summary of the application : 3-Fluoro-2-methoxypyridine hydrochloride is used in biochemical research, particularly in proteomics .

8. Chemical Engineering

  • Summary of the application : This compound can be used in chemical engineering processes, particularly those involving hazardous chemicals .

9. Materials Science

  • Summary of the application : 3-Fluoro-2-methoxypyridine hydrochloride might have potential applications in materials science, given its unique chemical structure.

10. Environmental Science

  • Summary of the application : This compound could potentially be used in environmental science, particularly in studies related to chemical safety and environmental impact .

Safety And Hazards

The safety data sheet for 3-Fluoro-2-methoxypyridine hydrochloride advises against dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental release, the chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

3-fluoro-2-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZVIKBJRSRRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675029
Record name 3-Fluoro-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxypyridine hydrochloride

CAS RN

1150163-74-8
Record name Pyridine, 3-fluoro-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150163-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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